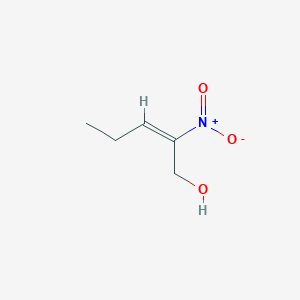

(E)-2-Nitro-2-penten-1-ol

货号:

B147681

CAS 编号:

138668-18-5

分子量:

131.13 g/mol

InChI 键:

TXPLCKZGFUEFGF-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

(E)-2-Nitro-2-penten-1-ol (C₅H₉NO₃) is an aliphatic nitro alcohol featuring a conjugated system with an (E)-configured double bond between C2 and C3, a hydroxyl group at C1, and a nitro (-NO₂) group at C2.

属性

CAS 编号 |

138668-18-5 |

|---|---|

分子式 |

C5H9NO3 |

分子量 |

131.13 g/mol |

IUPAC 名称 |

(E)-2-nitropent-2-en-1-ol |

InChI |

InChI=1S/C5H9NO3/c1-2-3-5(4-7)6(8)9/h3,7H,2,4H2,1H3/b5-3+ |

InChI 键 |

TXPLCKZGFUEFGF-UHFFFAOYSA-N |

SMILES |

CCC=C(CO)[N+](=O)[O-] |

手性 SMILES |

CC/C=C(\CO)/[N+](=O)[O-] |

规范 SMILES |

CCC=C(CO)[N+](=O)[O-] |

同义词 |

(E)-2-Nitro-2-penten-1-ol |

产品来源 |

United States |

相似化合物的比较

(E)-2-Penten-1-ol

Key Differences :

- Functional Groups : Lacks the nitro group at C2, retaining only the hydroxyl and alkene moieties.

- Acidity : The absence of the nitro group results in a less acidic hydroxyl group (higher pKa) compared to (E)-2-Nitro-2-penten-1-ol.

- Volatility : Gas chromatography (GC) data for (E)-2-penten-1-ol suggest moderate volatility due to its lower molecular weight (86.13 g/mol vs. 133.13 g/mol for the nitro analog) .

- Hazards : Likely flammable and mildly irritating, typical of primary alcohols.

(Z)-2-Penten-1-ol

Stereochemical and Solubility Contrasts :

- Isomerism : The (Z)-isomer’s steric hindrance around the double bond may reduce thermal stability compared to the (E)-isomer.

- Solubility : (Z)-2-Penten-1-ol is water-soluble and classified as a fatty alcohol, acting as a biomarker in food metabolism. The nitro derivative’s solubility is expected to be lower due to increased hydrophobicity .

Aromatic Nitro Compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone)

Nitro Group Effects :

- Hazards: Despite structural differences, nitro-containing compounds often require precautions against inhalation or skin contact. For example, 1-(2-Amino-6-nitrophenyl)ethanone mandates handling measures (P261, P262) despite incomplete toxicological data .

- Reactivity : Aromatic nitro groups are typically less reactive toward reduction than aliphatic nitro groups, suggesting (E)-2-Nitro-2-penten-1-ol may participate more readily in redox reactions.

Data Table: Comparative Properties

Research Findings and Limitations

- Acidity and Reactivity: The nitro group in (E)-2-Nitro-2-penten-1-ol likely enhances hydroxyl acidity, making it more reactive in nucleophilic substitutions compared to non-nitro analogs.

- Data Gaps : Experimental values for melting/boiling points, solubility, and toxicity of (E)-2-Nitro-2-penten-1-ol remain unverified, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。